Mercurophen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

52486-78-9 |

|---|---|

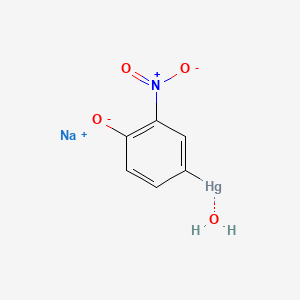

Molecular Formula |

C6H5HgNNaO4 |

Molecular Weight |

378.69 g/mol |

IUPAC Name |

sodium;(3-nitro-4-oxidophenyl)mercury;hydrate |

InChI |

InChI=1S/C6H4NO3.Hg.Na.H2O/c8-6-4-2-1-3-5(6)7(9)10;;;/h2-4,8H;;;1H2/q;;+1;/p-1 |

InChI Key |

FZTZJZUWEWCESD-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1[Hg])[N+](=O)[O-])[O-].O.[Na+] |

Origin of Product |

United States |

Historical Context and Early Academic Investigations of Organomercurial Compounds

Antecedents and Precursors in Organomercurial Chemistry Research

The field of organomercurial chemistry dates back to 1850, with the first synthesis of an organomercury compound, dimethylmercury (B1214916), by Edward Frankland. Throughout the latter half of the 19th century, chemists began to explore the synthesis of various organic derivatives of mercury. A significant advancement came in 1898 when Otto Dimroth reported the mercuration of aromatic rings, a reaction that opened the door to a wide array of aromatic organomercurials. wikipedia.org

Early research also quickly established the potent biological activity of these compounds. The inherent toxicity of mercury and its inorganic salts was well-known, and it was soon discovered that organomercurials also possessed powerful antiseptic and antifungal properties. wikipedia.org This led to a burgeoning interest in their medicinal applications. A key area of investigation was the modification of organic structures to enhance their therapeutic effects while minimizing their inherent toxicity. Researchers began to systematically study how the addition of different functional groups to the organic part of the molecule would affect its biological activity. The introduction of a nitro group into aromatic compounds was one such area of exploration, with the hypothesis that it could modulate the compound's properties. researchgate.net

Scholarly Reporting on Mercurophen's Initial Synthesis and Observations

In 1917, a team of researchers from the Dermatological Research Laboratories in Philadelphia, Jay F. Schamberg, John A. Kolmer, and George W. Raiziss, first announced their development of a new organomercurial compound they named this compound. hopkinsmedicine.org Their more detailed findings were subsequently published in a comprehensive 1919 paper in The Journal of Infectious Diseases, co-authored with Mary E. Trist. oup.com

This compound was chemically identified as sodium oxymercury orthonitrophenolate. oup.com The researchers' work was predicated on the idea that the introduction of a nitro group into an organic mercury compound of phenol (B47542) would enhance its bactericidal properties. researchgate.net Their investigations confirmed this hypothesis, revealing that this compound exhibited significantly greater germicidal activity than mercuric chloride, a widely used antiseptic at the time. hopkinsmedicine.org

Their 1919 publication presented extensive data on the bactericidal and bacteriostatic action of this compound against various bacteria, including Staphylococcus aureus. The research highlighted several key observations:

High Germicidal Potency: this compound was found to be a powerful germicide, effective in much higher dilutions than mercuric chloride.

Reduced Toxicity: The researchers reported that this compound was less toxic than mercuric chloride.

Compatibility with Proteins: A significant advantage noted was that this compound did not precipitate proteins, including bacterial proteins, to the same extent as mercuric chloride. This was a crucial factor in its potential efficacy in wound disinfection, as the presence of proteins could inactivate other antiseptics.

The synthesis of this compound involved the mercuration of o-nitrophenol. The resulting compound could then be converted to its sodium salt. softbeam.net

| Reactants | Key Steps | Product |

|---|---|---|

| o-Nitrophenol, Mercuric Acetate (B1210297) | Mercuration of the phenol ring | Hydroxymercuri-o-nitrophenol |

| Hydroxymercuri-o-nitrophenol, Sodium Hydroxide (B78521) | Formation of the sodium salt | Sodium oxymercury orthonitrophenolate (this compound) |

Evolution of Academic Research Directions Pertaining to this compound

Following its introduction, this compound garnered considerable attention within the scientific and medical communities. The initial research focus was primarily on its practical applications as an antiseptic and disinfectant.

In the 1920s and 1930s, numerous studies explored the use of this compound in various clinical and experimental settings. For instance, it was investigated for its efficacy in disinfecting skin and surgical instruments. scispace.com Notably, John A. Kolmer, one of the original developers, later investigated its use in the preparation of an experimental poliomyelitis vaccine in the 1930s, where it was employed as a chemical agent to weaken the live virus. nvic.org

However, as the 20th century progressed, the understanding of the toxicology of heavy metals, including mercury, grew significantly. Research began to shift from the therapeutic applications of organomercurials to their potential health risks and environmental impact. epa.govnih.gov The focus on this compound, along with other organomercurials, gradually moved towards toxicological studies. This included investigations into its absorption, distribution, and potential for causing harm. nih.gov

By the mid-20th century, with the discovery and widespread availability of less toxic and highly effective antibiotics, the therapeutic use of organomercurials like this compound declined dramatically. Consequently, academic research on this compound as a primary topic of investigation also waned. More recent mentions of this compound in scientific literature are often in historical contexts or as part of broader discussions on the toxicology of mercury compounds. softbeam.netpublications.gc.ca

Synthetic Methodologies and Chemical Derivatization Strategies for Mercurophen

Established Synthetic Pathways for Mercurophen Elucidation

The primary and most established method for the synthesis of this compound involves the direct mercuration of o-nitrophenol. This process is a classic example of an electrophilic aromatic substitution reaction, where an electrophilic mercury species attacks the electron-rich aromatic ring of the phenol (B47542).

The synthesis can be summarized in a two-step process:

Mercuration of o-Nitrophenol: o-Nitrophenol is treated with a mercuric salt, most commonly mercuric acetate (B1210297) (Hg(OAc)₂), to introduce a mercury-containing group onto the benzene (B151609) ring. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions. In the case of o-nitrophenol, the mercuration occurs at the position ortho to the hydroxyl group and meta to the deactivating nitro group. The reaction is analogous to the preparation of other organic mercurials like Nitromersol and phenylmercuric acetate, which involve the mercuration of different aromatic precursors. softbeam.net A similar procedure for the mercuration of phenol to produce o-(chloromercuri)phenol (B74995) involves heating the phenol to 170°C prior to the addition of mercuric acetate, followed by boiling in water. orgsyn.org Refluxing the reactants in acetic acid is another common condition for the mercuration of phenolic compounds, as seen in the synthesis of Merbromin. softbeam.net

Formation of the Sodium Salt: The resulting hydroxymercuri-nitrophenol intermediate is then treated with sodium hydroxide (B78521) (NaOH) to deprotonate the phenolic hydroxyl group, forming the sodium salt, which is this compound. softbeam.net An alternative approach involves preparing the mercuric chloride or acetate derivative of o-nitrophenol first, and then dissolving it in a dilute sodium hydroxide solution to yield this compound.

Reaction Scheme 1: Synthesis of this compound

o-Nitrophenol + Mercuric Acetate → 2-(Acetoxymercuri)-4-nitrophenol

2-(Acetoxymercuri)-4-nitrophenol + Sodium Hydroxide → Sodium 2-(hydroxymercuri)-4-nitrophenolate (this compound) + Sodium Acetate + Water

A summary of the reactants and their roles is presented in the following table.

| Reactant/Reagent | Formula | Role |

| o-Nitrophenol | C₆H₅NO₃ | Starting aromatic substrate |

| Mercuric Acetate | Hg(C₂H₃O₂)₂ | Electrophilic mercury source |

| Sodium Hydroxide | NaOH | Base for sodium salt formation |

Novel Approaches in this compound Synthesis and Mechanistic Understanding

While the traditional mercuration method remains the standard, modern synthetic chemistry continually seeks more efficient, safer, and environmentally benign pathways. As of now, literature specifically detailing "novel" synthetic routes for this compound is scarce, with most available information pointing towards the established historical methods.

Mechanistically, the synthesis of this compound is understood within the broader context of electrophilic aromatic substitution on activated benzene rings. The key steps are:

Generation of the Electrophile: In the presence of acetic acid (often the solvent or a co-reagent with mercuric acetate), the mercuric acetate can exist in equilibrium with more electrophilic species.

Electrophilic Attack: The electron-rich o-nitrophenol, activated by the hydroxyl group, acts as a nucleophile, attacking the electrophilic mercury species. The hydroxyl group directs the substitution primarily to the ortho and para positions. Since the para position is occupied by the nitro group, the substitution occurs at the available ortho position.

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (Wheland intermediate), loses a proton to restore the aromaticity of the ring, yielding the mercurated nitrophenol.

Salt Formation: The final step is a simple acid-base reaction where the phenolic proton is removed by sodium hydroxide to form the sodium phenoxide salt.

Further mechanistic studies could involve kinetic analysis to determine the rate-determining step and computational modeling to understand the transition state energies for the electrophilic attack.

Strategies for Functional Group Modification and Derivatization

The structure of this compound offers several sites for functional group modification and derivatization, allowing for the potential synthesis of new analogues with altered properties. The primary reactive sites are the phenoxide, the nitro group, and the C-Hg bond.

Reactions involving the Phenoxide Group:

The phenoxide in this compound can act as a nucleophile. A key derivatization strategy is etherification . For instance, the reaction of this compound with alkyl halides, such as allyl halides, can lead to the formation of the corresponding ether derivatives. This has been demonstrated in a patent where the reaction with an allyl halide was used to create a derivative.

Table of Potential Etherification Reactions:

| Reagent | Product Type | Potential Application of Product |

| Allyl bromide | Allyl ether derivative | Monomer for polymerization, further functionalization at the double bond |

| Benzyl chloride | Benzyl ether derivative | Introduction of a bulky, lipophilic group |

| Ethyl bromoacetate | Carboxymethyl ether derivative | Introduction of an ester functionality, potential for hydrolysis to a carboxylic acid |

Esterification of the phenolic hydroxyl group is another possibility, though this would typically be carried out on the protonated form of this compound (the phenol) by reacting it with an acid chloride or anhydride. tutorchase.com

Reactions involving the Nitro Group:

The nitro group is a versatile functional handle that can undergo several transformations. The most common reaction is reduction to an amino group. nih.gov This can be achieved using a variety of reducing agents, such as metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). The resulting aminophenol derivative would open up further avenues for derivatization, such as diazotization followed by Sandmeyer reactions or amide formation.

Table of Potential Nitro Group Reductions:

| Reducing Agent | Product Functional Group |

| Sn/HCl | Amino (-NH₂) |

| H₂/Pd-C | Amino (-NH₂) |

| Na₂S | Amino (-NH₂) |

Reactions involving the C-Hg Bond:

The carbon-mercury bond can also be a site for further reactions, although these can be more complex. For example, transmetalation reactions could potentially replace the mercury with other metals.

Molecular Interactions and Mechanistic Elucidation of Mercurophen

Ligand-Biomacromolecule Binding Affinity Studies (e.g., thiol-containing proteins, enzymes)

The interaction between a ligand like Mercurophen and a biomacromolecule is defined by its binding affinity, a measure of the strength of the interaction. teachmephysiology.comnih.gov This affinity is quantified by the equilibrium dissociation constant (Kd), where a lower Kd value signifies a stronger binding interaction. mdpi.com The binding is governed by various non-covalent forces, including hydrogen bonds and electrostatic interactions, but for organomercurials, covalent interactions are paramount. teachmephysiology.com

The primary targets for organomercurials are proteins that contain thiol (or sulfhydryl) groups, which are present in cysteine residues. nih.govthermofisher.com The mercury atom in this compound has a high affinity for sulfur, leading to the formation of a stable, covalent thioether bond. thermofisher.com This process, known as S-alkylation, is a key feature of its interaction with biomacromolecules. nih.gov

While specific Kd values for this compound binding to particular proteins are not extensively documented in contemporary literature, studies on similar organomercurials like methylmercury (B97897) confirm high-affinity interactions with proteins such as bovine serum albumin (BSA). nih.gov Interestingly, these studies suggest that binding is not limited solely to the most accessible cysteine sulfhydryl group (Cys-34 in albumin) but also involves other domains, indicating that hydrophobic interactions may also play a role. nih.gov It has been noted that organic mercurial salts like this compound have a lesser tendency to precipitate albumin compared to inorganic mercury salts, though an interaction is still evident. scribd.com This high-affinity interaction with thiol-containing proteins is fundamental to its biological effects.

Table 1: Interpretation of Binding Affinity (Kd) This table provides a general guide to interpreting the strength of molecular interactions based on the dissociation constant (Kd).

| Kd Range | Binding Affinity | Strength of Interaction |

| > 1 mM | Low | Weak, transient interaction |

| 1 µM - 1 mM | Moderate | Moderate, easily reversible |

| 1 nM - 1 µM | High | Strong, stable interaction |

| < 1 nM | Very High | Very strong, often near-irreversible |

Modulation of Cellular Pathways Investigated Through In Vitro Models

Chemical compounds can exert their effects by modulating complex cellular signaling pathways that control processes like cell proliferation, differentiation, and apoptosis. nih.govnih.gov In vitro models using cultured cells are essential tools for investigating how a compound alters these pathways. nih.gov

Organomercurial compounds are known to induce cellular stress, primarily by disrupting the cell's redox homeostasis. The interaction of mercury with thiols can deplete the pool of low-molecular-weight thiols like glutathione, a critical cellular antioxidant. nih.gov This disruption can lead to an increase in reactive oxygen species (ROS), triggering oxidative stress pathways and potentially culminating in programmed cell death (apoptosis). google.com

While this compound's role as a broad-spectrum disinfectant implies a profound impact on fundamental cellular processes leading to cell death, specific investigations into its modulation of distinct signaling cascades (e.g., MAPK/ERK, PKA, NF-κB pathways) are not detailed in the available literature. nih.gov It is plausible that, like other heavy metal compounds, its cytotoxicity is mediated through the induction of oxidative stress and subsequent activation of apoptotic pathways.

Table 2: Examples of Cellular Pathways Potentially Modulated by Toxic Compounds This table lists key cellular signaling pathways and their primary functions, which are common targets for modulation by external chemical agents.

| Pathway Name | Primary Function(s) |

| Mitogen-Activated Protein Kinase (MAPK) | Stress response, cell proliferation, apoptosis |

| NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) | Inflammatory response, cell survival, immunity |

| Protein Kinase A (PKA) | Metabolism, gene regulation, cell growth |

| PI3K/AKT | Cell survival, proliferation, metabolism |

| Apoptosis (Intrinsic/Extrinsic) | Programmed cell death |

Identification and Characterization of Specific Molecular Targets in Biological Systems

A biological target is a molecule within an organism, typically a protein or nucleic acid, that binds to a substance, resulting in a change in its function and a subsequent biological response. researchgate.netwikipedia.org For organomercurials, the principal molecular targets are proteins, specifically those rich in accessible cysteine residues. nih.gov

The reactivity of the mercury atom in this compound makes any protein containing a reactive thiol group a potential target. This includes a vast array of enzymes, structural proteins, and transport proteins.

Enzymes: Many enzymes rely on cysteine residues within their active sites for catalytic activity. The covalent binding of this compound to these thiols can lead to irreversible inhibition. nih.gov

Transport Proteins: Serum albumin, the primary carrier protein in the blood, contains a free thiol group and is a known interactor with mercurials. nih.govkhanacademy.org This interaction is crucial for the distribution of the compound.

Structural Proteins: Proteins like tubulin, which forms microtubules essential for cell structure and division, contain reactive thiols and can be targets for thiol-reactive compounds.

While a definitive list of specific protein targets for this compound is not available, the promiscuous reactivity of its organomercury moiety suggests a broad range of potential interactions rather than a single, highly specific target.

Enzyme Kinetics and Inhibition Mechanisms Elucidated by this compound

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. nih.gov Studying the kinetics of this inhibition provides insight into the inhibitor's mechanism of action. savemyexams.com Inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible. studymind.co.uk

Due to the formation of a strong, covalent bond with thiol groups, organomercurials like this compound are typically classified as irreversible or non-competitive inhibitors. nih.govdatabiotech.co.il

Irreversible Inhibition: The inhibitor binds covalently to the enzyme, permanently inactivating it. numberanalytics.com

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation so that it can no longer effectively catalyze its reaction. medschoolcoach.com In this case, the maximum reaction rate (Vmax) is decreased, but the substrate's binding affinity to the enzyme (reflected by the Michaelis constant, Km) may remain unchanged. savemyexams.commedschoolcoach.com

In either scenario, the inhibition by this compound would not typically be overcome by increasing the substrate concentration. This distinguishes it from competitive inhibitors, which compete directly with the substrate for the active site. worktribe.com The specific kinetic parameters (e.g., Ki, changes in Vmax and Km) for this compound with specific enzymes have not been extensively characterized.

Table 3: Theoretical Effects of Different Inhibition Types on Enzyme Kinetic Parameters This data table summarizes the characteristic changes in the maximum reaction velocity (Vmax) and the Michaelis constant (Km) for different modes of enzyme inhibition.

| Inhibition Type | Effect on Vmax | Effect on Km |

| Competitive | Unchanged | Increases |

| Non-competitive | Decreases | Unchanged |

| Uncompetitive | Decreases | Decreases |

| Mixed | Decreases | Increases or Decreases |

Insights into the Bioreactivity of the Organomercury Moiety within this compound

The biological activity of this compound is dominated by the chemistry of its organomercury moiety. Mercury is classified as a "Class B" metal, meaning it preferentially forms stable, covalent bonds with soft ligands, particularly sulfur and nitrogen centers in biological molecules. wikipedia.org

The key bioreactive feature is the electrophilic mercury atom's interaction with the nucleophilic sulfhydryl group (-SH) of cysteine residues in proteins. nih.gov This reaction forms a mercaptide bond (Protein-S-Hg-R), which is highly stable and effectively irreversible under physiological conditions. This covalent modification can have several consequences:

Enzyme Inactivation: If the cysteine residue is in the active site or is critical for maintaining the enzyme's three-dimensional structure, its modification will lead to a loss of function. teachmephysiology.com

Disruption of Protein Structure: The binding of a relatively bulky organomercury group can disrupt the delicate tertiary and quaternary structures of proteins.

Inhibition of Redox Regulation: Cysteine thiols are central to cellular redox signaling. Their irreversible modification by this compound disrupts these sensitive pathways. nih.gov

This potent and relatively non-specific reactivity with thiols explains this compound's efficacy as a broad-spectrum disinfectant, as it can incapacitate a wide range of essential proteins in microorganisms. mdpi.com

Studies on Subcellular Localization and Distribution in Model Cellular Systems

Understanding where a compound accumulates within a cell—its subcellular localization—is crucial for identifying its sites of action and potential toxicity. nih.gov This distribution is determined by the compound's physicochemical properties and its interactions with cellular components. biorxiv.org Experimental methods to determine localization include fluorescence microscopy with tagged molecules and cell fractionation followed by analytical quantification. researchgate.net

There are no specific studies detailing the subcellular distribution of this compound in model cell systems. However, based on its known molecular interactions, a distribution pattern can be inferred. As a compound that readily targets a wide variety of proteins, it is expected to be found primarily in the cytoplasm, where the majority of cellular proteins reside. nih.gov Its ability to interact with lipids could also facilitate its association with cellular membranes, including the plasma membrane and the membranes of organelles like the mitochondria and endoplasmic reticulum. ijrpr.com Without direct experimental evidence, its distribution is presumed to be widespread within the cell, consistent with its classification as a general "protoplasm poison."

Table 4: Common Methods for Studying Subcellular Localization This table outlines common experimental and computational techniques used to determine the distribution of molecules within a cell.

| Method | Principle |

| Fluorescence Microscopy | A fluorescent tag is attached to the molecule of interest, and its location is visualized directly in living or fixed cells. |

| Cell Fractionation | Cells are broken apart, and organelles are separated by centrifugation. The concentration of the molecule in each fraction is then measured. |

| Immunocytochemistry | Antibodies specific to the target molecule are used to detect its location within the cell, often visualized with a fluorescent secondary antibody. |

| Computational Prediction | Algorithms predict localization based on the molecule's chemical structure or, for proteins, on amino acid sequence motifs. |

Advanced Analytical and Spectroscopic Characterization of Mercurophen and Its Adducts

Chromatographic Separation and Purity Assessment Methodologies

The purity of Mercurophen is critical for accurate scientific investigation. Chromatographic techniques are essential for separating the compound from any starting materials, byproducts, or degradation products, and for assessing its purity. organomation.com

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile, thermally sensitive compounds like this compound. google.comgoogleapis.comgoogleapis.com A reversed-phase HPLC method would typically be employed, using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of this compound and any impurities between the nonpolar stationary phase and the polar mobile phase. chromforum.org Detection is commonly achieved using a UV detector, set at a wavelength where this compound exhibits strong absorbance, likely influenced by the nitrophenolate chromophore.

Gas Chromatography (GC), while generally suited for volatile compounds, could potentially be used for this compound analysis after a derivatization step to increase its volatility and thermal stability. This is a less direct method and is not typically the first choice.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for preliminary purity checks and for monitoring the progress of reactions involving this compound. researchgate.net A silica (B1680970) gel plate would act as the stationary phase, with a suitable solvent system as the mobile phase. The separation is visualized under UV light or by using a staining reagent. The retention factor (Rf) value provides a qualitative measure of purity. researchgate.net

Table 1: Hypothetical HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of 60% Acetonitrile and 40% 20mM Phosphate Buffer (pH 6.8) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 405 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~5.8 min |

High-Resolution Mass Spectrometry for Molecular Identification and Adduct Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous identification of this compound by providing a highly accurate mass measurement of the molecular ion. acdlabs.com Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) or Orbitrap MS can determine the mass-to-charge ratio (m/z) with exceptional precision, allowing for the confident determination of the elemental formula. acdlabs.com

The molecular formula of the anhydrous sodium salt of this compound is C₆H₄HgNNaO₃. Its monoisotopic mass can be calculated with high precision. During analysis, particularly with soft ionization techniques like Electrospray Ionization (ESI), this compound can form various adducts. acdlabs.com Given its formulation as a sodium salt, the most anticipated species would be related to the dissociation of the salt and potential interactions with solvent ions. Common adducts for organomercurials can include those with sodium ([M+Na]⁺) or potassium ([M+K]⁺), often stemming from glassware or trace impurities in solvents. acdlabs.comchromforum.org The characterization of these adducts is crucial for the correct interpretation of the mass spectrum. ucdavis.eduunm.edu

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Species | Formula | Calculated m/z (Monoisotopic) | Ion Type |

|---|---|---|---|

| This compound Anion | [C₆H₄HgNO₃]⁻ | 355.9860 | [M-Na]⁻ |

| Protonated this compound | [C₆H₅HgNO₃]⁺ | 357.0016 | [M-Na+2H]⁺ |

| Sodium Adduct | [C₆H₄HgNNaO₃ + Na]⁺ | 401.9678 | [M+Na]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of the organic framework of this compound. nih.gov ¹H NMR and ¹³C NMR are the primary techniques used.

In the ¹H NMR spectrum of this compound, signals corresponding to the aromatic protons would be observed. Due to the substitution pattern on the benzene (B151609) ring (hydroxymercuri, nitro, and phenolate (B1203915) groups), the protons would appear as a complex multiplet system in the aromatic region (typically 6.5-8.5 ppm). The exact chemical shifts and coupling constants would be dependent on the electron-donating and withdrawing effects of the substituents.

The ¹³C NMR spectrum provides information on the carbon skeleton. libretexts.org It would show distinct signals for each of the six carbon atoms in the benzene ring. The carbon atom bonded to the mercury (C-Hg) would exhibit a characteristic chemical shift, and potentially coupling with the ¹⁹⁹Hg isotope (I=1/2, 16.87% abundance), which would provide direct evidence of the C-Hg bond. capes.gov.br The carbons attached to the nitro group (C-NO₂) and the oxygen (C-O) would also have distinctive chemical shifts. spectrabase.comrsc.orgchemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C-O | ~165 | Attached to electronegative oxygen (phenolate) |

| C-Hg | ~155 | Attached to mercury, deshielded |

| C-NO₂ | ~140 | Attached to electron-withdrawing nitro group |

| C-H (ortho to -O⁻) | ~110 | Shielded by electron-donating phenolate |

| C-H (ortho to -NO₂) | ~125 | Deshielded by electron-withdrawing nitro group |

| C-H (meta to both) | ~130 | Influenced by both groups |

X-ray Crystallography of this compound and Its Co-Crystals with Biological Ligands

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and crystal packing. While specific crystallographic data for this compound is not widely published, the principles of the technique can be discussed in its context. An X-ray crystal structure of this compound would confirm the geometry around the mercury atom, which in organomercurials is typically linear or nearly linear (C-Hg-O). core.ac.ukresearchgate.netrsc.org

Of significant interest is the co-crystallization of this compound with biological ligands, such as amino acids or small peptides. ekb.eg This technique can provide invaluable insights into the specific binding interactions between the organomercurial and biological targets. For example, co-crystallizing this compound with a cysteine-containing peptide could reveal the coordination geometry of mercury with the thiol group, a known high-affinity binding site for mercury compounds. rsc.orgrsc.orgacs.org Such studies are crucial for understanding the molecular basis of its biological activity.

Table 4: Potential Co-Crystal Systems for this compound and Their Research Value

| Biological Ligand | Potential Binding Site | Information Gained from Co-Crystal Structure |

|---|---|---|

| L-Cysteine | Thiol (-SH) group | Hg-S bond length and coordination geometry; role of amine and carboxylate groups in binding. |

| L-Histidine | Imidazole ring nitrogen | Hg-N bond distance and coordination environment; potential for multi-ligand coordination. |

| Glutathione | Thiol (-SH) of Cysteine residue | Binding mode within a biologically relevant tripeptide; intermolecular interactions. |

| Albumin fragment | Cys-34 residue | Specific interactions with a major protein target; conformational changes in the peptide upon binding. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Binding State Determination

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. sjctni.eduresearchgate.net These two techniques are often complementary.

The IR spectrum of this compound would show characteristic absorption bands for the nitro group (asymmetric and symmetric stretches, typically around 1540 cm⁻¹ and 1300 cm⁻¹, respectively), the C-O stretching of the phenolate, and vibrations of the aromatic ring. cdnsciencepub.com

Raman spectroscopy is particularly useful for studying the C-Hg bond, which often gives a weak signal in the IR spectrum but a strong signal in the Raman spectrum. renishaw.com The C-Hg stretching vibration is expected in the low-frequency region (around 500-600 cm⁻¹). aps.org Studying the shifts in these vibrational frequencies upon binding of this compound to biological ligands can provide information about the binding state. For instance, the formation of a Hg-S bond upon interaction with a thiol would result in a new, characteristic Raman band for the Hg-S stretch, typically observed around 330 cm⁻¹. nih.gov

Table 5: Expected Vibrational Frequencies for this compound

| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 |

| NO₂ Asymmetric Stretch | IR | ~1540 |

| Aromatic C=C Stretch | IR/Raman | 1470 - 1600 |

| NO₂ Symmetric Stretch | IR | ~1300 |

| C-O Stretch (Phenolate) | IR | ~1250 |

| C-Hg Stretch | Raman | 500 - 600 |

| Hg-S Stretch (in adduct) | Raman | ~330 |

Advanced Absorption and Fluorescence Spectroscopy for Interaction Dynamics

UV-Visible absorption and fluorescence spectroscopy are key techniques for studying the electronic properties of this compound and its interaction dynamics with other molecules, particularly biomolecules. chromforum.org

The UV-Vis absorption spectrum of this compound is dominated by the π → π* transitions of the nitrophenolate system. It is expected to have a strong absorption band in the visible region, giving it a distinct color. researchgate.netmsu.edu Changes in the position (λ_max) and intensity (molar absorptivity, ε) of this band upon interaction with a biological ligand can be used to determine binding constants and stoichiometry. researchgate.net

While this compound itself may not be strongly fluorescent, its interaction with fluorescent biomolecules (like proteins containing tryptophan) can be studied. The binding of this compound can cause quenching of the intrinsic protein fluorescence. frontiersin.org This quenching can be either static (due to complex formation) or dynamic (due to collisional deactivation). scielo.org.zaresearchgate.net By analyzing the fluorescence quenching data using the Stern-Volmer equation, one can obtain information about the binding mechanism and affinity. frontiersin.orgmdpi.com Alternatively, a fluorescent probe could be designed that shows a change in its emission upon binding to the mercury center of this compound. acs.org

Table 6: Spectroscopic Methods for Studying this compound-Biomolecule Interactions

| Technique | Observable Change | Information Obtained |

|---|---|---|

| UV-Vis Absorption Titration | Shift in λ_max or change in absorbance | Binding constant (K_b), stoichiometry of binding |

| Intrinsic Fluorescence Quenching | Decrease in tryptophan/tyrosine fluorescence of a protein | Binding constant (K_b), quenching mechanism (static/dynamic), accessibility of quencher to fluorophore |

| Competitive Binding Assay | Displacement of a fluorescent probe from a binding site | Relative binding affinity of this compound |

| Fluorescence Anisotropy | Change in the polarization of fluorescence | Changes in the size and shape of the complex upon binding |

Computational Chemistry and Molecular Modeling of Mercurophen

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiles

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For Mercurophen, QM calculations can provide a detailed picture of its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

Studies on similar organomercuric compounds have shown that the Hg-C bond is a key feature, and its polarization is a significant determinant of reactivity. thieme-connect.de In this compound, the mercury atom is bonded to a nitrophenolate ring. QM calculations would likely reveal a significant partial positive charge on the mercury atom and a corresponding negative charge on the carbon atom of the phenyl ring, as well as on the oxygen atoms of the nitro and phenolate (B1203915) groups.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.neteurjchem.com For this compound, the HOMO is expected to be localized on the phenolate and nitro groups, which are electron-rich, while the LUMO would likely be centered on the mercury atom and the aromatic ring. researchgate.net Quantum mechanical calculations on analogous organomercury compounds suggest they are generally stable with a significant HOMO-LUMO gap. ekb.eg

Table 1: Hypothetical Quantum Mechanical Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| Optimized Geometry | Planar structure around the phenyl ring. researchgate.net | Influences how the molecule interacts with biological targets. |

| Hg-C Bond Length | ~2.10 - 2.14 Å core.ac.uk | Indicates the strength and nature of the mercury-carbon bond. |

| Mulliken Atomic Charges | Positive on Hg, negative on O and C (bonded to Hg). | Reveals sites susceptible to nucleophilic or electrophilic attack. |

| HOMO Energy | Relatively low | Suggests a moderate ability to donate electrons. |

| LUMO Energy | Relatively low | Indicates a capacity to accept electrons, particularly at the mercury center. |

| HOMO-LUMO Energy Gap | Moderately large | Suggests relative chemical stability compared to more reactive compounds. ekb.eg |

This table is illustrative and based on findings for similar organomercuric compounds. Specific values would require dedicated QM calculations for this compound.

Molecular Dynamics (MD) Simulations of this compound-Biomolecular Complexes

Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its interactions with biological macromolecules, such as proteins and lipid membranes. These simulations can reveal how this compound binds to proteins, the stability of these complexes, and the conformational changes that may occur upon binding. frontiersin.org

Given that mercury compounds have a high affinity for sulfhydryl (-SH) groups found in cysteine residues of proteins, MD simulations would be particularly useful in exploring the interaction of this compound with thiol-containing proteins. nih.gov Simulations could model the process of this compound approaching a protein's active site or a cysteine-rich region. The results would likely show the formation of a stable Hg-S bond, leading to the inhibition or alteration of the protein's function. nih.gov

MD simulations have been successfully used to study the permeation of mercury-containing solutes through model cell membranes. ornl.gov Such a study on this compound could elucidate its ability to cross biological membranes, a critical step for its biological activity. These simulations would likely show favorable interactions between the lipophilic phenyl part of this compound and the lipid tails of the membrane, and interactions of the polar nitro and phenolate groups with the head groups of the phospholipids.

Ligand Docking Studies and Predictive Binding Site Analysis for this compound Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Docking studies are widely used in drug discovery to screen for potential drug candidates and to understand their binding mechanisms. For this compound and its analogues, docking studies can be employed to identify potential protein targets and to predict their binding affinities.

In a typical docking study, the three-dimensional structure of a target protein is used as a receptor. The structure of this compound or its analogues would be treated as the ligand. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose.

Docking studies of nitrophenol-containing compounds have been performed against various enzymes. irjet.netresearchgate.net For this compound, potential targets would include enzymes with critical cysteine residues in their active sites, such as mercuric reductase, or proteins involved in cellular signaling pathways that are known to be affected by heavy metals. nih.govmdpi.com The results of docking studies could predict a high binding affinity of this compound for such targets, with the mercury atom forming a covalent or strong coordinate bond with a cysteine sulfur atom.

Table 2: Hypothetical Docking Results for this compound with a Thiol-Containing Protein

| Parameter | Predicted Outcome | Implication |

| Binding Site | Cysteine-rich pocket | High specificity for proteins with reactive thiol groups. |

| Binding Energy | Highly negative (e.g., -8 to -10 kcal/mol) | Suggests a strong and stable interaction. |

| Key Interactions | Covalent Hg-S bond, hydrogen bonds with nitro group, hydrophobic interactions with phenyl ring. | Multiple interaction modes contribute to binding affinity and specificity. |

| Binding Pose | Mercury atom in close proximity to the cysteine sulfur atom. | Confirms the crucial role of the mercury atom in binding. |

This table is illustrative. Actual docking results would depend on the specific protein target used.

In Silico Structure-Activity Relationship (SAR) Modeling for Mechanistic Hypotheses

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR, or Quantitative Structure-Activity Relationship (QSAR) modeling, uses computational methods to establish a mathematical relationship between the chemical structures and biological activities of a series of compounds. nih.gov

For this compound, an in silico SAR study would involve generating a dataset of this compound analogues with varying substituents on the phenyl ring. For each analogue, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The biological activity of these compounds would also need to be determined, for instance, their inhibitory concentration against a specific enzyme.

A statistical model would then be developed to correlate the molecular descriptors with the observed biological activity. This model could take the form of a multiple linear regression equation or a more complex machine learning model. researchgate.net Such a model for this compound and its analogues would likely highlight the importance of the mercury-containing substituent for activity, as well as the electronic effects of the substituents on the phenyl ring. For example, electron-withdrawing groups might enhance the electrophilicity of the mercury atom, potentially increasing its reactivity towards thiol groups. libretexts.org

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. escholarship.orgnumberanalytics.com For this compound, computational methods can be used to predict its potential reaction pathways in a biological environment.

A key reaction pathway for organomercurials is the cleavage of the Hg-C bond. nih.govepa.gov Computational studies using DFT can model the energetic profile of this reaction under different conditions, such as in the presence of a proton donor or a nucleophile. For this compound, a likely reaction would be the displacement of the nitrophenolate group by a biological nucleophile, such as a thiol group from a cysteine residue. nih.gov

The computational prediction of the reaction mechanism would involve locating the transition state structure for this substitution reaction and calculating the activation energy barrier. A low activation energy would suggest that the reaction is kinetically favorable and likely to occur in a biological system. Theoretical studies on the decomposition of organomercury compounds indicate that the nature of the ligands attached to mercury strongly influences the reaction barriers. researchgate.netresearchgate.net

Mercurophen As a Research Tool and Chemical Probe

Applications in Biochemical Assay Development and Methodological Refinement

Mercurophen, an organic mercury compound, has historically been utilized in the development and refinement of various biochemical assays. Its properties as an antiseptic and disinfectant have been leveraged to create sterile conditions for experiments, thereby ensuring the reliability of results. aphapublications.org For instance, in the preparation of vaccines, this compound was added to protect the vaccine from accidental bacterial contamination. aphapublications.org This application highlights its role in maintaining the integrity of biological preparations used in research.

The compound's reactivity with sulfhydryl groups has also been a key feature in its application. This reactivity allows for its use in studies involving proteins and enzymes where the function of cysteine residues is of interest. While specific modern examples of this compound in mainstream assay development are limited due to the general decline in the use of mercury compounds, its historical use laid the groundwork for the development of other reagents that target specific functional groups in biomolecules.

One area where organic mercurials like this compound have been valuable is in the study of enzyme kinetics. By reacting with and modifying specific amino acid residues, such as cysteine, these compounds can act as inhibitors or probes to elucidate the role of these residues in the catalytic mechanism of an enzyme. For example, studies on D-glyceraldehyde-3-phosphate dehydrogenase have utilized organomercurials to investigate the reactivity of its thiol groups. researchgate.net

Utilization in In Vitro Systems for Investigating Fundamental Cellular Processes

In vitro systems, which involve the study of cells or biological molecules outside their normal biological context, are crucial for understanding fundamental cellular processes. wikipedia.org The use of compounds like this compound in these systems has provided insights into various cellular functions. Cell culture techniques, a cornerstone of in vitro research, allow for the detailed investigation of cell biology, including the effects of external agents on cellular behavior. nih.govnih.gov

Historically, organic mercury compounds have been employed in in vitro studies to understand their cytotoxic effects and to investigate cellular defense mechanisms against heavy metal toxicity. The study of how cells respond to mercury-containing compounds can reveal important information about stress response pathways, membrane transport, and the role of specific proteins in detoxification.

Furthermore, this compound has been used in studies on the growth inhibition of microorganisms, such as human tubercle bacilli. scispace.com These types of investigations are fundamental to understanding the basic principles of antimicrobial action and resistance, which are critical areas of cell biology and microbiology. The ability of this compound to inhibit growth at very high dilutions made it a subject of interest for such chemotherapeutic research. scispace.com

Development of Detection Reagents and Analytical Probes Based on this compound Chemistry

The chemical structure of this compound, specifically the presence of a nitrophenol group attached to a mercury atom, has led to its use as a chromophoric probe. researchgate.net Organomercurials that are also nitrophenols exhibit significant changes in their visible spectrum when a thiol group displaces a more weakly bound ligand from the mercury atom. researchgate.net This property makes them useful as "chromophoric probes" for detecting thiol groups in proteins and other biological molecules. researchgate.net

The development of such probes is essential for analytical biochemistry, allowing for the quantification and localization of specific functional groups within a biological sample. The spectral changes observed are often associated with a perturbation of the pKa of the nitrophenol, providing a measurable signal that corresponds to the presence of the target thiol. researchgate.net This principle has been applied to study the reactivity of specific cysteine residues in enzymes, providing insights into their chemical environment and functional importance. researchgate.net

Role in the Study of Metallomics and Mercury Biogeochemistry

Metallomics is an emerging scientific field that investigates the role of metals in biological systems, encompassing their uptake, trafficking, and functional integration. nih.gov While research directly naming this compound in recent metallomics studies is scarce, the broader study of organomercurials is central to understanding the "metallome." The investigation of how compounds like this compound interact with biological systems contributes to the larger picture of the biological chemistry of mercury.

The study of mercury's biogeochemical cycle is critical for understanding its environmental fate and its impact on ecosystems and human health. mit.edu This cycle involves the transformation of mercury between different chemical forms, including its methylation to the highly toxic methylmercury (B97897). mit.eduprinceton.edu While this compound itself is a synthetic compound, studying its interactions within biological and environmental systems can provide valuable data points for the broader understanding of how organomercurials behave. Research into the mechanisms of mercury methylation and the factors that influence it is an active area of investigation in mercury biogeochemistry. princeton.edu

Use as a Labeling Agent for Specific Biological Components

The reactivity of the mercury atom in this compound with sulfhydryl groups makes it a potential labeling agent for proteins and other biological molecules containing cysteine residues. google.com This type of labeling can be used for various purposes, including the identification and quantification of specific proteins, the study of protein structure and function, and the tracking of molecules within a cell or organism.

The principle of using mercurials to modify sulfhydryl groups is a well-established technique in biochemistry. google.com For example, the reaction of mercurials with tryptophan residues has also been explored. google.com By attaching a "label" – in this case, the this compound molecule – to a specific biological component, researchers can then use various analytical techniques to detect and study that component. The chromophoric nature of this compound, as mentioned earlier, can be an advantage in this context, as it provides a built-in signal for detection. researchgate.net

Bioconjugation and Advanced Probe Development Utilizing Mercurophen Derivatives

Synthetic Strategies for Covalent Attachment of Mercurophen to Biomolecules

The covalent attachment of small molecules, or haptens, to larger biomolecules like proteins is a fundamental technique in immunology and biochemistry for applications such as antibody production and the development of immunoassays. ucanr.eduscbt.comnih.gov Organomercury compounds, including derivatives of this compound, can be designed to function as haptens. researchgate.net The primary strategies for their covalent attachment to biomolecules involve the introduction of a reactive functional group onto the this compound structure that can form a stable covalent bond with amino acid residues on a protein.

Commonly targeted amino acid residues for bioconjugation include lysine (B10760008), with its primary amine, and cysteine, with its sulfhydryl group. jpt.comnih.gov Therefore, synthetic strategies often focus on incorporating amine-reactive or thiol-reactive functionalities into the this compound derivative.

One plausible synthetic route involves the modification of the carboxyl group of the nitrophenolate ring of this compound. This carboxyl group can be activated to form an N-hydroxysuccinimide (NHS) ester. The NHS ester is a well-established amine-reactive group that readily reacts with the ε-amino group of lysine residues on a protein to form a stable amide bond. mdpi.com This process is typically carried out in a buffered aqueous solution at a slightly alkaline pH to ensure the deprotonation of the lysine amine groups.

Alternatively, a thiol-reactive moiety, such as a maleimide (B117702) or a haloacetyl group, could be introduced into the this compound structure. This would allow for specific conjugation to the sulfhydryl group of cysteine residues, forming a stable thioether bond. jpt.com This approach can be particularly useful for site-specific labeling if the target protein has a limited number of accessible cysteine residues.

The success of the conjugation reaction is often monitored and characterized using various analytical techniques. UV-Vis spectrophotometry can be used to estimate the hapten-to-protein ratio by measuring the absorbance of the conjugate at a wavelength specific to the hapten. nih.gov Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry provides a more precise determination of the number of hapten molecules attached to each protein. nih.gov

| Functional Group on this compound Derivative | Target Amino Acid Residue | Resulting Covalent Linkage | Common Coupling Chemistry |

| N-Hydroxysuccinimide (NHS) ester | Lysine | Amide | Amine-reactive coupling |

| Maleimide | Cysteine | Thioether | Thiol-reactive coupling |

| Haloacetyl (e.g., iodoacetyl) | Cysteine | Thioether | Thiol-reactive coupling |

| Isothiocyanate | Lysine | Thiourea | Amine-reactive coupling |

Fluorescent and Radiometric Labeling Techniques Employing this compound Derivatives

The development of fluorescent and radiometric probes is crucial for bioimaging and tracking the distribution of molecules in biological systems. Derivatives of this compound can be engineered to serve as such labels.

Fluorescent Labeling:

While there is extensive research on fluorescent probes designed to detect mercury ions, the use of a this compound derivative as the core of a fluorescent label is a more novel concept. nih.govresearchgate.netrsc.org The synthesis of a fluorescent this compound derivative would involve attaching a fluorophore to the this compound scaffold. The inherent structure of this compound, with its aromatic ring, provides a platform for such modifications.

A synthetic strategy could involve coupling a known fluorophore, such as a coumarin (B35378) or fluorescein (B123965) derivative, to the this compound molecule. rsc.orgncsu.edu For instance, the carboxyl group on the nitrophenolate ring of this compound could be activated and reacted with an amine-functionalized fluorophore to form a stable amide linkage. The resulting conjugate would possess the unique properties of both the organomercurial and the fluorescent tag. The choice of fluorophore would be dictated by the desired excitation and emission wavelengths for a specific imaging application. mdpi.comresearchgate.net

Radiometric Labeling:

Radiolabeling of organomercury compounds has been explored for diagnostic purposes in nuclear medicine. drugbank.com A notable example is Chlormerodrin, a radiolabeled organomercurial that has been used as a diagnostic agent. drugbank.com Following this precedent, this compound derivatives could be synthesized with a radioactive isotope of mercury, such as ¹⁹⁷Hg or ²⁰³Hg.

The synthesis of a radiolabeled this compound derivative would involve incorporating the radioactive mercury isotope during the mercuration step of the synthesis. The resulting radiolabeled compound could then be used in preclinical imaging studies, such as single-photon emission computed tomography (SPECT), to visualize its distribution and accumulation in tissues. The choice of isotope would depend on factors such as its half-life, the type of radiation emitted, and the imaging modality to be used.

| Labeling Type | Probe Design Principle | Potential Isotope/Fluorophore | Detection Method |

| Fluorescent | Covalent attachment of a fluorophore to the this compound scaffold. | Fluorescein, Rhodamine, Coumarin | Fluorescence Microscopy, Flow Cytometry |

| Radiometric | Incorporation of a radioactive mercury isotope into the this compound structure. | ¹⁹⁷Hg, ²⁰³Hg | SPECT, Scintigraphy |

Design and Synthesis of Affinity Probes for Target Elucidation

Affinity-based probes are powerful tools for identifying the binding partners of a small molecule within a complex biological mixture. nih.govnih.gov The design of an affinity probe based on this compound would involve modifying its structure to allow for its immobilization on a solid support, such as agarose (B213101) beads, for use in affinity chromatography. wikipedia.orgmerckmillipore.comsigmaaldrich.comnih.gov

The key components of an affinity probe are a ligand that specifically interacts with the target protein(s), a linker or spacer arm, and a reactive group for attachment to the solid matrix. In this case, the this compound moiety would serve as the ligand. A linker is often incorporated to extend the ligand away from the matrix, minimizing steric hindrance and allowing for better access to the binding site of the target protein.

A synthetic strategy for a this compound-based affinity probe could involve modifying the carboxyl group of the nitrophenolate ring to introduce a linker with a terminal amine or carboxyl group. This functionalized linker could then be covalently attached to an activated solid support. For example, an amine-terminated linker on the this compound derivative could be coupled to NHS-activated agarose beads.

Once the this compound affinity matrix is prepared, it can be incubated with a cell lysate or tissue extract. Proteins that bind to this compound will be captured on the beads, while non-binding proteins are washed away. The bound proteins can then be eluted, for example, by changing the pH or ionic strength of the buffer, or by competing with a soluble form of this compound. The eluted proteins can subsequently be identified by techniques such as mass spectrometry. nih.govmdpi.comsoton.ac.uk

| Component | Function | Example for this compound Probe |

| Ligand | Binds to the target protein(s). | This compound moiety |

| Linker/Spacer | Reduces steric hindrance from the solid support. | Polyethylene glycol (PEG), alkyl chain |

| Solid Support | Immobilizes the probe for affinity purification. | Agarose beads, magnetic beads |

| Elution Strategy | Releases the bound proteins from the probe. | pH change, high salt concentration, soluble this compound |

Development of Activity-Based Probes Incorporating this compound Moiety

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent chemical probes to assess the functional state of enzymes in complex biological systems. wikipedia.orgnomuraresearchgroup.combitesizebio.comnih.govnih.gov An activity-based probe (ABP) typically consists of a reactive group (or "warhead") that forms a covalent bond with the active site of an enzyme, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. mdpi.com

The known reactivity of organomercury compounds with sulfhydryl groups makes the this compound moiety an intriguing candidate for the warhead of an ABP targeting enzymes with a reactive cysteine residue in their active site. Indeed, organomercury compounds have been identified as potent inhibitors of certain enzymes, such as bacterial topoisomerase IA, which is known to have essential cysteine residues. researchgate.net

The design of a this compound-based ABP would involve incorporating a reporter tag, such as biotin (B1667282) or a fluorescent dye, onto the this compound scaffold, connected via a suitable linker. The synthesis could be achieved by modifying the carboxyl group of the nitrophenolate ring to attach the linker and reporter tag.

When this this compound-based ABP is introduced into a biological sample, the organomercury group would selectively react with the active-site cysteine of target enzymes, leading to their covalent labeling. If the reporter tag is biotin, the labeled proteins can be enriched using streptavidin affinity chromatography and subsequently identified by mass spectrometry. If a fluorescent tag is used, the labeled proteins can be visualized by in-gel fluorescence scanning. This approach would enable the identification of enzymes that are susceptible to inhibition by this compound and could provide insights into its mechanism of action at a molecular level.

| Component | Function | Example for this compound ABP |

| Reactive Group (Warhead) | Covalently modifies the active site of the target enzyme. | This compound moiety (targeting active site cysteines) |

| Reporter Tag | Enables detection and/or enrichment of labeled proteins. | Biotin, Fluorescein, Rhodamine |

| Linker | Connects the reactive group and the reporter tag. | Alkyl chain, PEG |

| Target Enzyme Class | Enzymes with a reactive cysteine in the active site. | Cysteine proteases, certain topoisomerases |

Environmental Transformation and Degradation Pathways of Mercurophen

Photolytic and Chemical Degradation Mechanisms of Mercurophen in Aqueous Systems

The degradation of organomercurial compounds in aqueous environments can be initiated by sunlight (photolysis) or through chemical reactions with other substances present in the water.

Photolytic Degradation:

Studies on dissolved phenylmercuric salts, which share structural similarities with this compound, indicate that they undergo photochemical decomposition. This process involves the cleavage of the carbon-mercury bond upon absorption of light, resulting in the formation of mercurous salts and phenyl free radicals. The quantum yield for this disappearance is pH-independent. epa.gov The minimum photochemical half-life for these compounds has been observed to be approximately 17 hours, suggesting that photodecomposition can be an environmentally significant degradation pathway under certain conditions. epa.gov

The general mechanism for the photolysis of phenylmercury (B1218190) compounds (Ph-Hg-X) can be represented as:

Ph-Hg-X + hν (sunlight) → [Ph-Hg-X]* → Ph• + •Hg-X

The phenyl radical (Ph•) can then undergo further reactions to form products like benzene (B151609), while the mercury-containing radical can be further transformed.

Chemical Degradation:

The chemical stability of phenylmercury compounds can be influenced by the presence of other chemical agents. For instance, research on phenylmercuric nitrate (B79036) has shown that its degradation can be significantly accelerated in the presence of disodium (B8443419) edetate (a chelating agent) during heat sterilization. This degradation is highly dependent on the pH of the solution. At a pH of 8, about 15% of the phenylmercuric ion is degraded to mercuric ions and benzene. This degradation increases to 80% at pH 7 and is complete at pH 5 and 6 under the same conditions. nih.gov This indicates that the chemical environment, particularly the presence of chelating agents and the pH, plays a vital role in the stability and degradation of phenylmercury compounds.

| Condition | Degradation Product(s) | Observed Effect |

| Photolysis of Phenylmercuric Salts | Mercurous salts, Phenyl free radicals | pH-independent disappearance quantum yield of 0.24; minimum half-life of ~17 hours. epa.gov |

| Phenylmercuric Nitrate with Disodium Edetate (Heat Sterilization) | Mercuric ion, Benzene | 15% degradation at pH 8; 80% at pH 7; complete degradation at pH 5 and 6. nih.gov |

Biotransformation Pathways of this compound in Model Microbial Systems

The biotransformation of organomercurials by microorganisms is a key process in their environmental fate and is primarily a detoxification mechanism for the microbes.

Mercury-resistant bacteria have been shown to degrade organomercurials like phenylmercuric acetate (B1210297) (PMA) into elemental mercury (Hg⁰) and simpler carbon compounds. epa.gov This process is often mediated by a set of genes organized in the mer operon. A key enzyme in this pathway is organomercurial lyase (MerB), which is responsible for cleaving the carbon-mercury bond. researchgate.netasm.org

The general biotransformation pathway can be summarized as follows:

Uptake: The organomercurial compound is transported into the bacterial cell.

C-Hg Bond Cleavage: The enzyme organomercurial lyase (MerB) catalyzes the cleavage of the bond between the organic moiety (e.g., the phenyl group) and the mercury atom. Ph-Hg⁺ + H⁺ → Benzene + Hg²⁺

Reduction of Mercuric Ion: The resulting mercuric ion (Hg²⁺) is then reduced to the less toxic and volatile elemental mercury (Hg⁰) by the enzyme mercuric reductase (MerA). Hg²⁺ + NADPH → Hg⁰ + NADP⁺ + H⁺

Volatilization: The elemental mercury then volatilizes and is released from the cell. epa.gov

This two-step enzymatic process effectively detoxifies the organomercurial compound for the microorganism. rsc.org Several genera of mercury-resistant bacteria have been identified that are capable of this reductive decomposition. epa.gov The presence and activity of such microbial communities in a given environment are therefore critical in determining the persistence of organomercurial pollutants.

| Microorganism Type | Key Enzyme(s) | Transformation Process | Products |

| Mercury-Resistant Bacteria | Organomercurial Lyase (MerB), Mercuric Reductase (MerA) | Cleavage of C-Hg bond followed by reduction of Hg²⁺ | Elemental Mercury (Hg⁰), Simple Carbon Compounds |

Hydrolytic Stability and Kinetic Analysis of Degradation Products

The stability of the carbon-mercury bond in phenylmercury compounds towards hydrolysis is generally significant in the absence of catalysts or photolytic energy. However, as noted in the chemical degradation section, factors like pH and the presence of other ions or compounds can influence the rate of degradation.

A kinetic study on the acidolysis of diphenylmercury (B1670734) and dimethylmercury (B1214916) has provided data on their degradation rates, which can offer a comparative perspective. The ease of acid cleavage of aryl and alkyl groups in organomercurials generally follows a specific order, which can be indicative of their relative stability. epa.gov

While a detailed kinetic analysis for this compound is not available, a study on the degradation of phenylmercuric nitrate in the presence of disodium edetate showed that the reaction follows pseudo-first-order kinetics under the tested conditions. nih.gov The rate of degradation was found to be highly pH-dependent, as summarized in the table below.

| pH | Degradation of Phenylmercuric Nitrate (%) |

| 8 | 15 |

| 7 | 80 |

| 6 | 100 |

| 5 | 100 |

| Data from the degradation of phenylmercuric nitrate in the presence of disodium edetate during heat sterilization. nih.gov |

This data highlights that under certain chemical conditions, the degradation of a phenylmercury compound can be rapid and is strongly influenced by the chemical properties of the aqueous system. Further research is needed to specifically determine the hydrolytic stability and degradation kinetics of this compound under a range of environmentally relevant conditions.

Interdisciplinary Research Perspectives and Future Directions for Mercurophen Studies

Contributions to the Fundamental Understanding of Organometallic Chemistry and Biochemistry

Mercurophen, chemically known as sodium 4-(hydroxymercuri)-2-nitrophenolate, is an organometallic compound that has contributed to the intersecting fields of organometallic chemistry and biochemistry. drugfuture.com Organometallic chemistry is the study of compounds containing at least one bond between a carbon atom of an organic molecule and a metal. wikipedia.org These compounds are significant for their roles in catalysis, materials science, and medicine. solubilityofthings.com

The study of this compound and similar organomercurial compounds has provided insights into the nature of metal-carbon bonds. wikipedia.org The presence of a mercury atom bonded to a phenol (B47542) group in this compound offers a model for investigating the properties and reactivity of such linkages. drugfuture.comarchive.org Research in organometallic chemistry has historically been advanced by the synthesis and characterization of novel compounds, with early work by chemists like Edward Frankland on diethylzinc (B1219324) and Ludwig Mond on nickel carbonyl laying the groundwork for the field. wikipedia.orguga-editions.com The investigation of this compound adds to this extensive body of knowledge, providing a specific example of a mercury-carbon bond within a complex organic structure. drugfuture.com

In the realm of biochemistry, research often focuses on the molecular processes of life, including the structure and function of enzymes and other biomolecules. bristol.ac.uktamu.edu Organometallic compounds, including mercurials, have been utilized as tools to study these processes. For instance, the interaction of mercury compounds with proteins has been a subject of biochemical investigation. While specific studies on this compound's direct interaction with enzymes are not extensively detailed in the provided results, the broader class of organomercurials has been used to probe enzyme activity, often by targeting thiol groups in proteins.

The study of this compound also touches upon the broader theme of the biological activity of organometallic compounds. The well-established antiseptic and disinfectant properties of this compound highlight the potent effects that such compounds can have on biological systems. drugfuture.com This aligns with the broader field of medicinal chemistry, where organometallic compounds like the platinum-containing cisplatin (B142131) are used in therapeutic applications. solubilityofthings.com

Methodological Advancements Facilitated by Research on this compound

While specific methodological breakthroughs directly attributed to this compound research are not prominently documented, the study of such compounds is intertwined with the development and application of various analytical and research techniques. The characterization of organometallic compounds like this compound necessitates the use of sophisticated spectroscopic and analytical methods to determine their structure and purity.

The synthesis of this compound, which involves the reaction of o-nitrophenol with mercuric acetate (B1210297), is a practical example of preparative organometallic chemistry. drugfuture.com The techniques used in such syntheses, including purification and handling of potentially hazardous materials, contribute to the refinement of laboratory practices in synthetic chemistry.

Furthermore, the investigation of the biological effects of compounds like this compound has historically driven advancements in microbiological and toxicological testing methodologies. Assessing the efficacy of an antiseptic, for instance, requires standardized methods for culturing microorganisms and evaluating the extent of their inhibition or eradication. researchgate.net Studies comparing the antibacterial effects of different agents often employ techniques like determining the percentage reduction in colony counts to quantify efficacy. researchgate.net

The broader field of research synthesis methods, which includes meta-analyses, has also evolved to become more inclusive of diverse research traditions, allowing for a more comprehensive understanding of topics where various types of studies have been conducted. ed.gov

Open Questions and Emerging Research Trajectories in this compound Chemistry

Despite its historical use, several areas of this compound chemistry remain ripe for further exploration, presenting open questions and emerging research trajectories.

A primary area for future research is the detailed elucidation of its mechanism of action at a molecular level. While its antiseptic properties are known, a deeper understanding of its specific interactions with microbial biomolecules could reveal new insights into its efficacy and potential for new applications.

The environmental fate and transformation of this compound also present an important research avenue. Given the concerns about mercury toxicity, understanding how this compound behaves in various environmental matrices, its degradation pathways, and the potential for biomethylation are critical areas of investigation. softbeam.net

Furthermore, the potential for this compound or its derivatives in modern materials science is an emerging trajectory. Organometallic compounds are integral to the development of new materials with unique electronic and catalytic properties. solubilityofthings.com Research could explore the incorporation of the this compound structure into polymers or other materials to impart specific functionalities. For instance, the development of antiseptic plastics that release active agents upon contact with moisture has been an area of interest. google.com

Finally, comparative studies with newer generations of antiseptics and antimicrobial agents could help to contextualize the efficacy and potential limitations of this compound, potentially guiding the development of novel antimicrobial strategies.

Theoretical Frameworks and Conceptual Paradigms Developed from this compound Investigations

A theoretical framework serves as the foundation for a research study, guiding the investigation and interpretation of findings. usc.edued.govscribbr.com While research on this compound itself has not led to the development of entirely new, overarching theoretical frameworks, it has been situated within and has contributed to existing conceptual paradigms in chemistry and biology.

The study of this compound falls within the broader theoretical framework of organometallic chemistry, which provides the principles for understanding the synthesis, structure, bonding, and reactivity of compounds with metal-carbon bonds. wikipedia.org Investigations into its properties and reactions serve to test and refine the principles of this framework.

In the context of its biological activity, research on this compound is understood through the lens of toxicology and medicinal chemistry. The conceptual paradigm here is that the biological effects of a chemical are a function of its structure and its interactions with biological targets. The structure of this compound, with its reactive mercury center, is theoretically responsible for its antimicrobial properties.

The use of theoretical frameworks is crucial for structuring research, allowing researchers to move from simple observation to generalization and the development of hypotheses. sacredheart.edu For instance, a study on this compound's mechanism could be framed by a specific theory of antimicrobial action, which would then guide the experimental design and data analysis. The results of such a study would, in turn, contribute to the validation or refinement of that theoretical framework. nih.gov

Q & A

Q. How should this compound research align with journal requirements for reproducibility?

- Guidelines :

- Provide detailed synthesis protocols (purity ≥95% via HPLC) and characterization data (NMR, IR) for novel derivatives .

- For clinical data, include ethical approvals, participant selection criteria, and adverse event logs .

- Use the Beilstein Journal of Organic Chemistry template for supplementary materials (e.g., spectral data, toxicity tables) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products